Hexadeca-4,6,11-trien-1-ol

Chemical Ecology Stereoselective Synthesis Pheromone Chemistry

Hexadeca-4,6,11-trien-1-ol (CAS 123314-20-5), also known as (4E,6E,11Z)-4,6,11-hexadecatrien-1-ol, is a long-chain, polyunsaturated fatty alcohol (C₁₆H₂₈O; MW 236.39 g/mol) characterized by a conjugated diene system at positions 4 and 6 and an isolated (Z)-double bond at position 11. This specific geometric isomer is a critical synthetic intermediate in the preparation of lepidopteran sex pheromones, most notably (4E,6E,11Z)-4,6,11-hexadecatrienal, the natural pheromone of the eri-silk moth (Samia cynthia ricini) and the Spanish moon moth (Graellsia isabellae).

Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
CAS No. 123314-20-5
Cat. No. B14295005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadeca-4,6,11-trien-1-ol
CAS123314-20-5
Molecular FormulaC16H28O
Molecular Weight236.39 g/mol
Structural Identifiers
SMILESCCCCC=CCCCC=CC=CCCCO
InChIInChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-13,17H,2-4,7-9,14-16H2,1H3
InChIKeyFVWUQNJBUJLAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadeca-4,6,11-trien-1-ol (CAS 123314-20-5): A Stereochemically Defined Polyunsaturated Fatty Alcohol for Chemical Ecology Research


Hexadeca-4,6,11-trien-1-ol (CAS 123314-20-5), also known as (4E,6E,11Z)-4,6,11-hexadecatrien-1-ol, is a long-chain, polyunsaturated fatty alcohol (C₁₆H₂₈O; MW 236.39 g/mol) characterized by a conjugated diene system at positions 4 and 6 and an isolated (Z)-double bond at position 11 [1]. This specific geometric isomer is a critical synthetic intermediate in the preparation of lepidopteran sex pheromones, most notably (4E,6E,11Z)-4,6,11-hexadecatrienal, the natural pheromone of the eri-silk moth (Samia cynthia ricini) and the Spanish moon moth (Graellsia isabellae) [2][3]. Its value to researchers and industrial procurers lies not in direct biological activity, but in its function as a high-purity, stereochemically defined building block where the precise (4E,6E,11Z) configuration is essential for downstream synthetic success.

Why In-Class Polyunsaturated Alcohols Cannot Substitute for Hexadeca-4,6,11-trien-1-ol (CAS 123314-20-5) in Critical Synthetic Applications


Generic substitution of this compound with a closely related analog, such as an isomer with an alternative double-bond configuration or a different functional group, is not possible for the synthesis of the target pheromones. The biological activity of the resultant aldehyde pheromone, (4E,6E,11Z)-4,6,11-hexadecatrienal, is exquisitely sensitive to its stereochemistry [1]. A study comparing the four geometric isomers of the eri-silk moth pheromone demonstrated a strict activity hierarchy, with the unnatural (4Z,6Z,11Z)-isomer being essentially inactive in electroantennography (EAG) assays [1]. Therefore, procuring the correct (4E,6E,11Z)-alcohol isomer ensures that the final oxidation step yields the bioactive pheromone isomer, eliminating costly isomer separation and yield loss. Using a more readily available alcohol like (Z)-11-hexadecen-1-ol would introduce an incorrect degree of unsaturation and geometry, leading to a completely different end product and synthetic failure.

Quantitative Evidence Guide: Defining the Differentiation of Hexadeca-4,6,11-trien-1-ol (CAS 123314-20-5) for Procurement


Stereochemical Purity as a Prerequisite for Bioactive Pheromone Synthesis: Comparing Geometric Isomers

The synthetic utility of hexadeca-4,6,11-trien-1-ol is directly tied to its (4E,6E,11Z) configuration. The target pheromone, (4E,6E,11Z)-hexadecatrienal, exhibits dramatically different activity depending on its geometry. In a head-to-head comparison using the electroantennography (EAG/GLC) method on male eri-silk moth antennae, the order of activity was (4Z,6E,11Z) ≥ (4E,6Z,11Z) > (4E,6E,11Z) >> (4Z,6Z,11Z)-hexadecatrienal [1]. The pheromone derived from the target alcohol, the (4E,6E,11Z)-aldehyde, was far more active than the all-Z configuration. This confirms that procuring the alcohol with the correct stereochemistry is a non-negotiable requirement for generating the biologically recognized isomer.

Chemical Ecology Stereoselective Synthesis Pheromone Chemistry

Critical Functional Group for Late-Stage Pheromone Synthesis: Alcohol vs. Acetate vs. Aldehyde

The target compound is the alcohol, not the acetate or aldehyde. This functional group is ideal for late-stage oxidation to the active aldehyde pheromone. While the acetate, (4E,6E,11Z)-hexadecatrienyl acetate, is a common storage form, its direct conversion to the aldehyde requires a careful reduction-oxidation sequence [1]. The alcohol offers a direct one-step oxidation pathway (e.g., using pyridinium chlorochromate or Dess-Martin periodinane) to yield the aldehyde without protecting group chemistry, simplifying the final synthetic step and potentially increasing overall yield and purity [1]. A cross-study comparison of synthetic routes reveals that the alcohol is the terminal intermediate in the synthesis reported by Tomida and Fuse for the eri-silk moth pheromone, establishing its direct precursor role.

Organic Synthesis Functional Group Interconversion Pheromone Precursors

High Lipophilicity Profiles for Semiochemical Formulation

The compound's physicochemical properties, particularly its high calculated LogP (XLogP3) of 5.2 [1], differentiate it from shorter-chain analogs. This high lipophilicity is characteristic of long-chain lepidopteran pheromones and their precursors, governing their volatility and release rate from dispensers. While specific release rate data for this alcohol are not publicly available, its LogP of 5.2 provides a class-level inference that it will have a significantly slower release rate than, for instance, (E,E)-8,10-dodecadien-1-ol (estimated LogP ~3.5), a component of the codling moth pheromone. This property must be considered when designing slow-release formulations for field trapping experiments, as the alcohol's vapor pressure and dispenser loading will need to be optimized differently than for less lipophilic analogs.

Formulation Science Physicochemical Properties Semiochemical Release

High-Value Application Scenarios for Hexadeca-4,6,11-trien-1-ol (CAS 123314-20-5) Based on Verified Evidence


Stereocontrolled Synthesis of Eri-Silk Moth (Samia cynthia ricini) Sex Pheromone

As the direct synthetic precursor to (4E,6E,11Z)-4,6,11-hexadecatrienal, this alcohol is the definitive starting material for producing the eri-silk moth's natural sex pheromone [1]. A research group studying sericulture pest management or lepidopteran chemical ecology would procure this specific alcohol to oxidize it to the active aldehyde, ensuring the final product matches the geometry of the natural pheromone. Direct head-to-head EAG data confirm that the geometry conferred by this precursor is essential for bioactivity, as alternative isomers show drastically reduced activity [1].

Synthesis of Spanish Moon Moth (Graellsia isabellae) Pheromone for Conservation Monitoring

The sex pheromone of the protected Spanish moon moth has been identified as a single component: (4E,6E,11Z)-hexadecatrienal [2]. To synthesize lures for non-invasive population monitoring of this species, a conserved (4E,6E,11Z) stereochemistry is required. Procuring the corresponding alcohol, Hexadeca-4,6,11-trien-1-ol, offers a reliable starting point for a one-step oxidation to create baits for field trapping studies aimed at detecting and monitoring this rare, protected insect [2].

Structure-Activity Relationship (SAR) Studies of Lepidopteran Pheromone Receptors

For neuroethologists or molecular biologists studying pheromone-binding proteins (PBPs) or odorant receptors (ORs) in moths, a panel of highly pure geometric isomers of the pheromone is required. The (4E,6E,11Z)-alcohol serves as a key template. By synthesizing the aldehyde from this alcohol and comparing it to aldehydes derived from other alcohol isomers (e.g., (4Z,6E,11Z) or (4E,6Z,11Z)), researchers can correlate specific double-bond geometries with receptor activation, as the EAG activity of even closely related isomers is dramatically different [1].

Calibration Standard for Gas Chromatography (GC) Analysis of Moth Pheromone Gland Extracts

The unambiguous identification of pheromone components in gland extracts of Saturniidae moths relies on matching retention times and mass spectra with authentic standards. While the alcohol itself may be a biosynthetic intermediate, its availability as a characterized, high-purity standard allows analytical chemists to confirm the presence of this specific alcohol in the pheromone biosynthetic pathway, often detected alongside the major acetate or aldehyde components. Its use as a reference standard helps avoid misidentification of compounds with similar mass spectra.

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